4-Methylamphetamine, (-)-

Catalog No.
S15793900
CAS No.
788775-45-1
M.F
C10H15N
M. Wt
149.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylamphetamine, (-)-

CAS Number

788775-45-1

Product Name

4-Methylamphetamine, (-)-

IUPAC Name

(2R)-1-(4-methylphenyl)propan-2-amine

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

InChI

InChI=1S/C10H15N/c1-8-3-5-10(6-4-8)7-9(2)11/h3-6,9H,7,11H2,1-2H3/t9-/m1/s1

InChI Key

ZDHZDWSHLNBTEB-SECBINFHSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(C)N

Isomeric SMILES

CC1=CC=C(C=C1)C[C@@H](C)N

4-Methylamphetamine, also known as 4-MA, is a synthetic stimulant belonging to the phenethylamine and amphetamine chemical classes. It is characterized by the presence of a methyl group at the para position of the phenyl ring, distinguishing it from other amphetamines. The systematic name for 4-methylamphetamine is 1-(4-methylphenyl)propan-2-amine, with a molecular formula of C10H15NC_{10}H_{15}N and a molar mass of approximately 149.24 g/mol . Initially investigated as an appetite suppressant in the early 1950s, it was marketed under the trade name Aptrol but was never fully developed for clinical use .

4-Methylamphetamine acts primarily as a releasing agent for monoamines, particularly serotonin, norepinephrine, and dopamine. Its pharmacological profile indicates that it has a higher potency for serotonin release compared to dopamine, which may contribute to its unique effects and lower abuse potential compared to other stimulants .

The chemical behavior of 4-methylamphetamine involves various reactions typical of amines and substituted phenyl compounds. Key reactions include:

  • Alkylation Reactions: The amine group can undergo alkylation to form N-alkyl derivatives, which can modify its pharmacological properties.
  • Oxidation Reactions: 4-methylamphetamine can be oxidized to form N-hydroxy derivatives or other oxidized products, which may influence its biological activity.
  • Degradation: Under certain conditions, it may degrade into simpler compounds through hydrolysis or oxidation.

These reactions are significant in understanding its metabolism and potential toxicological effects.

4-Methylamphetamine exhibits significant biological activity as a monoamine releasing agent. In vitro studies have shown that it interacts with serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters, with the following observed affinities:

  • Serotonin Transporter: Ki value of 53.4 nM
  • Norepinephrine Transporter: Ki value of 22.2 nM
  • Dopamine Transporter: Ki value of 44.1 nM .

In vivo studies indicate that 4-methylamphetamine elevates serotonin levels significantly more than dopamine levels, suggesting that its effects may be more related to serotonergic activity than dopaminergic activity . This unique profile may account for its lower propensity for abuse compared to other stimulants.

The synthesis of 4-methylamphetamine typically involves the following methods:

  • Starting Material: The synthesis often begins with commercially available precursors such as phenylacetone or other substituted phenyl compounds.
  • Methylation: A common method involves the methylation of amphetamine derivatives using methyl iodide or dimethyl sulfate in the presence of a base.
  • Reduction: Some synthetic routes may utilize reduction reactions to convert ketones into amines.
  • Purification: The final product is purified through recrystallization or chromatography techniques to isolate pure 4-methylamphetamine from by-products.

These methods highlight the compound's synthetic accessibility and potential for modification into various analogs.

Research has shown that 4-methylamphetamine interacts with various neurotransmitter systems, particularly affecting serotonin release more than dopamine. Studies using microdialysis in animal models revealed significant increases in extracellular serotonin levels compared to dopamine levels . These findings suggest that while it retains stimulant properties, its unique interaction profile could offer insights into developing safer stimulant alternatives with reduced abuse potential.

Several compounds share structural similarities with 4-methylamphetamine, each exhibiting distinct pharmacological profiles:

Compound NameStructure/CharacteristicsUnique Features
AmphetamineBasic phenethylamine structureStrong dopaminergic activity
MethamphetamineN-methyl derivative of amphetamineHigher abuse potential
3-MethylamphetamineMethyl group at the meta positionDifferent potency and effects
2-MethylamphetamineMethyl group at the ortho positionVarying interactions with neurotransmitter systems
4-FluoroamphetamineFluorine substitution at para positionEnhanced stimulant effects
4-Methyl-N-methylcathinoneCathinone derivative with methyl groupUnique stimulant profile

Each compound's distinct substitution pattern leads to variations in their biological activity and potential therapeutic applications, highlighting the uniqueness of 4-methylamphetamine within this class of substances .

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

149.120449483 g/mol

Monoisotopic Mass

149.120449483 g/mol

Heavy Atom Count

11

UNII

J7DV880HGB

Dates

Modify: 2024-08-15

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